molecular formula C18H24N4O2S B6435817 N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2549019-74-9

N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide

Cat. No.: B6435817
CAS No.: 2549019-74-9
M. Wt: 360.5 g/mol
InChI Key: RWMIFVBXXIGOMG-UHFFFAOYSA-N
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Description

N-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine-pyrrimidine core and a phenylmethanesulfonamide group. Its structure combines a 4,6-dimethylpyrimidin-2-yl moiety linked to a pyrrolidin-3-yl ring, with an N-methyl substitution and a phenylmethanesulfonamide side chain. Structural elucidation of such compounds often relies on crystallographic tools like SHELX , ORTEP , and WinGX , which enable precise determination of molecular geometry and stereochemistry.

Properties

IUPAC Name

N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-14-11-15(2)20-18(19-14)22-10-9-17(12-22)21(3)25(23,24)13-16-7-5-4-6-8-16/h4-8,11,17H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMIFVBXXIGOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

Heterocyclic Core : The compound’s pyrimidine-pyrrolidine scaffold distinguishes it from analogs with fused or alternative ring systems. For instance, Example 56 () contains a pyrazolo[3,4-d]pyrimidine fused-ring system, which enhances planarity and may influence binding affinity to flat enzymatic pockets .

Sulfonamide Group : The phenylmethanesulfonamide moiety is a common pharmacophore in protease inhibitors and antibacterial agents. Comparatively, N-isopropylbenzenesulfonamide (Example 56, ) replaces the phenylmethane group with an isopropyl-substituted benzene, altering hydrophobicity and steric bulk .

Substituent Effects : The 4,6-dimethylpyrimidine substituents enhance electron-donating properties, contrasting with fluorinated analogs (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl in ), which introduce electronegative groups that may improve metabolic stability .

Stereochemical Considerations

The Pharmacopeial Forum compounds () highlight the importance of stereochemistry in biological activity. For example, compounds m, n, and o differ in stereochemical configuration at the 2, 4, and 5 positions, which could dramatically affect their binding to chiral targets .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula* Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide C₁₈H₂₆N₄O₂S ~362 Not reported Pyrimidine-pyrrolidine core, dimethyl substituents, phenylmethanesulfonamide
Example 56 () C₂₉H₂₃F₂N₅O₄S 603.0 (M+1) 252–255 Pyrazolo[3,4-d]pyrimidine, fluorinated chromene, isopropylbenzenesulfonamide
Pharmacopeial Compound m () C₃₈H₄₇N₅O₅ ~677 Not reported Diastereomeric hydroxy/acetamido substituents, tetrahydropyrimidinone

*Molecular formulas estimated based on structural analysis.

Discussion of Research Findings

Crystallographic Insights

The structural determination of sulfonamide derivatives often employs SHELX for refinement and WinGX/ORTEP for visualization . For example, the high-resolution crystal structure of Example 56 () likely utilized these tools to confirm the pyrazolo-pyrimidine system’s planarity and sulfonamide geometry, critical for understanding its bioactivity .

Thermal and Electronic Properties

  • Melting Points : The higher melting point of Example 56 (252–255°C) compared to typical sulfonamides suggests strong intermolecular forces (e.g., π-π stacking from fused rings) .
  • Electron Effects : Fluorine substituents in Example 56 enhance metabolic stability but reduce solubility, whereas methyl groups in the target compound may improve membrane permeability .

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